5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol
Description
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol is an organic compound characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a chlorophenol moiety
Properties
IUPAC Name |
N-tert-butyl-4-(3-chloro-5-hydroxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)15-6-4-11(5-7-15)12-8-13(17)10-14(19)9-12/h4-10,18-19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYYRDMALAQJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the sulfonation of 4-tert-butylphenol to introduce the tert-butylsulfamoyl group, followed by chlorination to attach the chlorine atom to the phenol ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. Advanced techniques such as flow microreactors can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or modify the sulfamoyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols with different functional groups .
Scientific Research Applications
5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-t-Butylsulfamoylphenyl)-3-chlorophenol include other phenolic derivatives with sulfonamide or chlorinated groups, such as:
- 4-t-Butylsulfamoylphenol
- 3-Chloro-4-hydroxybenzenesulfonamide
- 5-Chloro-2-hydroxybenzenesulfonamide
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of the tert-butylsulfamoyl and chlorophenol groups, which imparts unique chemical and physical properties.
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